(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZPBJJIOPGWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240628 | |
| Record name | 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54306-15-9 | |
| Record name | 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54306-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Intermediate Route
A widely documented method involves the reaction of 4-nitrobenzyl alcohol with 4-methylbenzenesulfonyl chloride under basic conditions. The sulfonate ester intermediate is subsequently reduced to the target amine.
Reaction Scheme:
-
Sulfonation :
-
Reduction :
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Sodium carbonate |
| Temperature | 0°C → Room temperature |
| Reduction Catalyst | 10% Pd/C |
| Yield | 78–85% |
This method prioritizes simplicity but requires careful handling of nitro intermediates, which are sensitive to over-reduction.
Green Chemistry Approaches
Recent advances emphasize sustainability through aqueous-phase reactions and minimized waste.
Aqueous-Phase Sulfonation
A water-based protocol replaces organic solvents with sodium carbonate as both base and HCl scavenger.
Procedure:
-
4-Aminobenzyl alcohol is reacted with 4-methylbenzenesulfonyl chloride in water at 0°C.
-
Acidification with 10% HCl precipitates the product, avoiding column chromatography.
Advantages:
Comparative Analysis:
The aqueous method reduces environmental impact while improving yield and purity.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow technology to enhance reproducibility and throughput.
Key Features:
-
Residence Time : 15–20 minutes
-
Temperature Control : ±1°C accuracy
-
Throughput : 50–100 kg/day
Batch vs. Flow Performance:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6–8 hours | 15 minutes |
| Yield | 78–85% | 89–93% |
| Purity | 95% | 99% |
Flow systems minimize side reactions and enable real-time monitoring, critical for pharmaceutical-grade production.
Analytical Characterization
Rigorous quality control ensures structural fidelity and purity.
Spectroscopic Data
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| Density | 1.237 g/cm³ |
| Boiling Point | 403.7°C |
| Flash Point | 198°C |
These data align with theoretical predictions and confirm successful synthesis.
Emerging Catalytic Methods
Palladium-Catalyzed Coupling
Preliminary studies explore palladium-mediated C–S bond formation for sulfonamide derivatives.
Reaction Design:
-
Catalyst : Pd(OAc)₂ with chiral ligands
-
Substrate : 4-Bromobenzylamine + 4-Methylbenzenesulfinate
Outcomes:
While still experimental, this approach offers enantioselective potential for specialized applications.
Chemical Reactions Analysis
Types of Reactions
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 4-{[(4-Methylphenyl)sulfonyl]methyl}nitrobenzene.
Reduction: Formation of 4-{[(4-Methylphenyl)sulfonyl]methyl}phenylsulfide.
Substitution: Formation of 4-{[(4-Methylphenyl)sulfonyl]methyl}bromobenzene.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions. This method has been documented in various studies focusing on similar sulfonamide derivatives, highlighting the versatility of sulfonamides in organic synthesis and medicinal chemistry .
Biological Activities
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine exhibits several biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Sulfonamides have historically been used as antibacterial agents. Recent studies indicate that derivatives of this compound show promising activity against various pathogens, suggesting potential use in treating bacterial infections .
- Antitumor Properties : Research indicates that compounds with sulfonamide structures can inhibit cancer cell proliferation. The compound's mechanism may involve interference with cellular signaling pathways related to tumor growth .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. This property positions it as a candidate for further research in neuropharmacology .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against pathogenic bacteria, demonstrating that certain modifications could enhance their antimicrobial potency. The findings suggest that this compound could be optimized for better efficacy against resistant strains .
- Cancer Research : In vitro studies indicated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The results pointed towards its potential use as a chemotherapeutic agent, warranting further investigation into its mechanisms of action and therapeutic windows .
- Neuropharmacological Studies : Research focused on the inhibition of acetylcholinesterase by this compound revealed promising results in enhancing cognitive function in animal models. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders .
Mechanism of Action
The mechanism of action of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function .
Comparison with Similar Compounds
Structural Features and Key Differences
The following compounds share structural motifs with the target molecule but differ in substituents or functional groups:
4-(Methanesulfonylmethyl)aniline (CAS 24176-70-3)
- Substituent : Methanesulfonyl (simpler alkyl group).
- Key Difference : Smaller sulfonyl substituent reduces steric bulk compared to the 4-methylphenyl group.
4-(Morpholinosulfonyl)aniline
- Substituent : Morpholine (heterocyclic amine).
- Key Difference : Introduction of a basic nitrogen atom enhances hydrogen-bonding capacity.
- Implications : Improved pharmacokinetics (e.g., absorption) due to morpholine’s solubility-enhancing properties .
N-Methyl-1-(4-methylsulfonylphenyl)methanamine (CID 22386825)
- Substituent : Methylsulfonyl directly on the phenyl ring; amine is N-methylated.
- Key Difference : Sulfonyl group is para to a benzylamine rather than a phenylamine.
- Implications : Altered spatial arrangement may affect target binding specificity .
Sulfonamide Derivatives (e.g., )
- Substituent : 4-Methylphenyl linked via sulfonamide (N–S bond).
- Key Difference : Sulfonamide group introduces acidity (N–H) absent in the target’s sulfonylmethyl (C–S bond).
- Implications : Increased reactivity in hydrogen-bonding interactions, common in enzyme inhibitors .
Data Table: Structural and Functional Comparison
Biological Activity
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a sulfonamide group, which is known for its diverse biological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the synthesis, characterization, and biological activities of this compound based on various research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate amine precursors. Various methods have been reported for synthesizing sulfonamide derivatives, including:
- Reaction with Amines : The compound can be synthesized by reacting 4-methylbenzenesulfonyl chloride with an amine in an alkaline medium.
- Characterization Techniques : The synthesized compounds are often characterized using techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry to confirm their structural integrity and purity.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported between 3.12 µg/mL and 12.5 µg/mL, showcasing their potential as antibacterial agents .
Enzyme Inhibition
Sulfonamides have been studied for their ability to inhibit key enzymes related to metabolic diseases. For instance, compounds containing a similar sulfonamide structure have shown promising inhibitory activity against:
- Acetylcholinesterase (AChE) : Important for Alzheimer's disease treatment.
- α-Glucosidase : Relevant for managing Type 2 Diabetes Mellitus (T2DM).
In vitro studies revealed that certain derivatives exhibited substantial inhibition against these enzymes, suggesting potential therapeutic applications .
Anticancer Properties
Sulfonamides are also noted for their anticancer activities. Studies have indicated that compounds with similar structures can inhibit tumor cell growth effectively. For example, some derivatives were reported to have a broad-spectrum antitumor activity that surpasses conventional anticancer drugs .
Case Study 1: Antibacterial Evaluation
A comparative study evaluated the antibacterial efficacy of several sulfonamide derivatives against clinical isolates of bacteria. The results indicated that the derivatives exhibited varying degrees of activity, with some showing significant potency comparable to standard antibiotics .
Case Study 2: Enzyme Inhibition Assay
In another study focused on enzyme inhibition, a series of synthesized sulfonamides were tested for their ability to inhibit AChE and α-glucosidase. The results highlighted that specific modifications in the molecular structure led to enhanced inhibitory effects, providing insights into structure-activity relationships .
Q & A
Basic: What are the common synthetic routes for introducing the sulfonylmethyl group into phenylamine derivatives?
Methodological Answer:
The sulfonylmethyl group is typically introduced via sulfonylation reactions. A two-step approach is often employed:
Sulfonation : Reacting a phenylamine precursor with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to methylate the sulfonamide group.
Key considerations:
- Selectivity : Ensure the amine group is protected during sulfonation to avoid side reactions (e.g., using Boc-protected amines) .
- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted sulfonyl chloride or by-products .
Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the singlet peak of the methyl group attached to sulfur (δ ~2.4–2.6 ppm) and aromatic protons split due to sulfonyl electron-withdrawing effects (δ ~7.2–7.8 ppm).
- ¹³C NMR : The sulfonylmethyl carbon appears at δ ~55–60 ppm, while the sulfonyl sulfur-linked aromatic carbons show deshielding (δ ~125–140 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the sulfonylmethyl group and confirms planarity of the phenylamine ring. Anomalies in bond angles (e.g., C-S-C) may indicate steric strain .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with accurate mass matching the theoretical value (e.g., C₁₅H₁₇NO₂S requires m/z 283.0978).
Advanced: How can researchers optimize reaction conditions to minimize by-product formation during the sulfonylation step?
Methodological Answer:
By-product formation (e.g., over-sulfonation or hydrolysis) is mitigated through:
- Temperature Control : Maintain 0–5°C during sulfonylation to slow down competing hydrolysis .
- Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to suppress water-mediated side reactions.
- Stoichiometry : Limit sulfonyl chloride to 1.1 equivalents, with excess base (e.g., triethylamine) to neutralize HCl.
- In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and terminate before by-products dominate .
Case Study : A 15% improvement in yield was achieved by replacing DCM with anhydrous acetonitrile, reducing polar by-products .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound, and how do structural modifications impact its conjugation?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps. The sulfonyl group lowers the HOMO energy by ~1.2 eV due to electron withdrawal, reducing conjugation compared to unsubstituted phenylamines .
- TD-DFT : Predicts UV-Vis absorption spectra; methyl substitution on the phenyl ring red-shifts absorption by ~20 nm via inductive effects .
- Modification Strategies :
Advanced: How should researchers design experiments to evaluate the environmental persistence and degradation pathways of this compound?
Methodological Answer:
Follow the INCHEMBIOL framework :
Abiotic Degradation :
- Hydrolysis : Expose to buffered solutions (pH 4–9) at 25–50°C; monitor via HPLC for sulfonic acid derivatives.
- Photolysis : Use UV lamps (λ = 254–365 nm) to simulate sunlight; track degradation products with GC-MS.
Biotic Degradation :
- Microbial Assays : Incubate with soil or activated sludge microbes; quantify residual compound via LC-MS/MS.
Data Analysis : Apply pseudo-first-order kinetics to estimate half-lives. For example, hydrolysis half-life at pH 7 is ~120 days, indicating moderate persistence .
Advanced: When encountering contradictory data in reaction yields between different synthetic protocols, what analytical approaches can resolve these discrepancies?
Methodological Answer:
- Root-Cause Analysis :
- Replicate Conditions : Ensure identical solvent purity, temperature, and reagent sources.
- By-Product Profiling : Use LC-MS to identify impurities (e.g., sulfonic acid derivatives) that may depress yields .
- Kinetic Studies : Compare reaction rates under varying conditions to identify rate-limiting steps (e.g., slow sulfonylation at low temperatures ).
- Case Study : A 30% yield discrepancy was traced to trace moisture in triethylamine, leading to hydrolysis; switching to freshly distilled base resolved the issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
